N1-(4-chlorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Overview
Description
N1-(4-chlorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a 4-chlorophenyl group and a 2-oxopyrrolidin-1-yl group linked through an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide typically involves the following steps:
Formation of the 2-oxopyrrolidin-1-yl group: This can be achieved through the reaction of a suitable amine with a lactam, such as pyrrolidin-2-one, under acidic or basic conditions.
Attachment of the 4-chlorophenyl group: This step involves the reaction of a 4-chlorophenylamine with an appropriate carboxylic acid derivative, such as an acid chloride or ester, to form the corresponding amide.
Coupling of the two intermediates: The final step involves the coupling of the two intermediates through an oxalamide linkage, which can be achieved using oxalyl chloride and a suitable base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N1-(4-chlorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N1-(4-bromophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide: Similar structure with a bromine atom instead of chlorine.
N1-(4-fluorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide: Similar structure with a fluorine atom instead of chlorine.
N1-(4-methylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N1-(4-chlorophenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3/c16-11-4-6-12(7-5-11)18-15(22)14(21)17-8-2-10-19-9-1-3-13(19)20/h4-7H,1-3,8-10H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIDKWISPULZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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